Ethyl 4-(4-methylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(4-methylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, a compound with a similar structure, was utilized in synthesizing new pyrimidine derivatives, showing significant antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).
Anticancer Activity
Another study focused on the synthesis of heterocycles using a thiophene incorporated thioureido substituent as precursors, demonstrating potent anticancer activity against colon cancer cell lines. This suggests that compounds with complex heterocyclic structures can be promising candidates for anticancer drug development (Abdel-Motaal, Alanzy, & Asem, 2020).
Corrosion Inhibition
Research on pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, revealed these compounds as effective corrosion inhibitors for mild steel, useful for industrial applications. This study indicates the potential utility of similar compounds in corrosion protection strategies (Dohare, Ansari, Quraishi, & Obot, 2017).
Novel Pesticide Synthesis
Ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate, related in structure, was synthesized and used as a precursor in the development of a novel pesticide, demonstrating the agricultural applications of such compounds (Shan, 2011).
Properties
IUPAC Name |
ethyl 4-[(4-methylbenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-4-29-22(28)20-17(23-21(27)16-11-9-14(2)10-12-16)13-19(26)25(24-20)18-8-6-5-7-15(18)3/h5-13H,4H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJPYQOZIXQHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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